molecular formula C9H6F4O2S B14037715 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid

Cat. No.: B14037715
M. Wt: 254.20 g/mol
InChI Key: WFJROTNZQGTBKU-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative featuring a trifluoromethyl group at position 5, a methylthio (-SMe) group at position 3, and a fluorine atom at position 2. This substitution pattern combines electron-withdrawing (fluoro, trifluoromethyl) and mildly electron-donating (methylthio) groups, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C9H6F4O2S

Molecular Weight

254.20 g/mol

IUPAC Name

2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H6F4O2S/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15)

InChI Key

WFJROTNZQGTBKU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of reagents and catalysts is crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Acidity and Solubility

  • Target Compound : Predicted pKa ~1.8–2.3 due to fluorine and trifluoromethyl groups. Methylthio group increases logP (lipophilicity), favoring organic solvent solubility .
  • Non-Fluorinated Analog (3-(Methylthio)-5-(trifluoromethyl)benzoic Acid): Higher pKa (~3.0) and greater solubility in polar solvents .

Biological Activity

2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid (CAS: 2734778-07-3) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a methylthio substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C₉H₆F₄O₂S
  • Molecular Weight : 254.2 g/mol
  • IUPAC Name : this compound
  • Structure :
    O C O C1 CC C F F F CC SC C1F\text{O C O C1 CC C F F F CC SC C1F}

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Metabotropic Glutamate Receptor Modulation :
    • Research indicates that compounds with similar structures can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders such as anxiety and schizophrenia . The unique substituents in this compound may enhance selectivity and potency compared to existing modulators.
  • Antimicrobial Activity :
    • Preliminary studies suggest that fluorinated benzoic acids possess antimicrobial properties. The trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against certain bacterial strains .

Biological Activity Overview

Biological ActivityDescription
CNS Effects Potential anxiolytic and antipsychotic effects through mGluR modulation .
Antimicrobial Possible effectiveness against specific bacterial strains due to enhanced membrane permeability .
Toxicity Profile Moderate toxicity observed; causes skin and eye irritation upon contact .

Case Studies and Research Findings

  • Study on mGluR Modulators :
    • A study published in the Journal of Medicinal Chemistry explored various scaffolds for mGluR5 modulation, revealing that structurally similar compounds could exhibit diverse modes of action, including both positive and negative allosteric modulation. This suggests that this compound might be a candidate for further investigation in CNS disorder treatments .
  • Antimicrobial Testing :
    • In vitro tests conducted on a series of fluorinated benzoic acids showed significant antimicrobial activity against Gram-positive bacteria. The presence of the trifluoromethyl group was noted to enhance the antibacterial efficacy compared to non-fluorinated analogs .

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